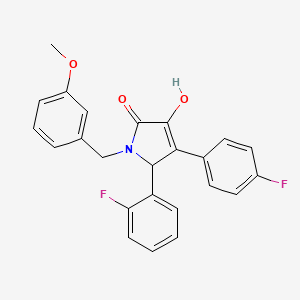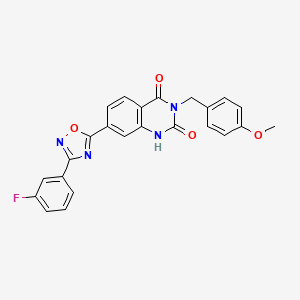![molecular formula C24H16ClFN4O3 B11275755 2-(2-(3-chlorophenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B11275755.png)
2-(2-(3-chlorophenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, with additional substituents such as a chlorophenyl group and a fluorophenylmethyl group. These structural features contribute to its potential biological and chemical activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the triazole and quinazoline precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include chlorinated solvents, strong bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
科学研究应用
2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules, contributing to the development of new materials and catalysts.
Biology: Its unique structure allows for interactions with various biological targets, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: The compound’s potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties, are of interest for drug discovery and development.
Industry: The compound can be used in the formulation of specialty chemicals and advanced materials with specific properties.
作用机制
The mechanism of action of 2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions can provide insights into its therapeutic potential.
相似化合物的比较
Similar Compounds
- 2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-chlorophenyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
- 2-[2-(3-fluorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Uniqueness
The uniqueness of 2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione lies in its specific substituents and their positions on the triazoloquinazoline scaffold. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
属性
分子式 |
C24H16ClFN4O3 |
|---|---|
分子量 |
462.9 g/mol |
IUPAC 名称 |
2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
InChI |
InChI=1S/C24H16ClFN4O3/c25-17-5-3-4-16(12-17)21(31)14-29-24(33)30-20-7-2-1-6-19(20)22(32)28(23(30)27-29)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2 |
InChI 键 |
WCJZHNVAEHVZRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11275681.png)
![N-(2,3-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11275694.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B11275696.png)


![N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11275713.png)
![N-allyl-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B11275717.png)

![2-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B11275730.png)
![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B11275747.png)
![N-(2-chlorobenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11275757.png)


